7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Medicinal chemistry building blocks Halogenated intermediates Physicochemical property optimization

7-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (CAS 5200-95-3) is a brominated benzocycloheptane derivative with molecular formula C₁₁H₁₃Br and molecular weight 225.12 g/mol. The compound comprises a seven-membered saturated ring fused to a benzene ring, with a single bromine substituent at the 7-position on the cycloheptane portion of the framework.

Molecular Formula C11H13Br
Molecular Weight 225.12 g/mol
Cat. No. B13203746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Molecular FormulaC11H13Br
Molecular Weight225.12 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2CCC1Br
InChIInChI=1S/C11H13Br/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2
InChIKeyDWGQGUVDDJHLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Technical Specifications and Chemical Identity for Procurement Decisions


7-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS 5200-95-3) is a brominated benzocycloheptane derivative with molecular formula C₁₁H₁₃Br and molecular weight 225.12 g/mol . The compound comprises a seven-membered saturated ring fused to a benzene ring, with a single bromine substituent at the 7-position on the cycloheptane portion of the framework . This structural motif belongs to the tetrahydrobenzo[7]annulene scaffold class, which has been utilized as a core framework in medicinal chemistry programs targeting chemokine receptors (CCR2/CCR5) [1] and NMDA receptors (GluN2B subunit) [2].

Why 7-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene Cannot Be Substituted with Generic Analogs in SAR and Synthesis Programs


Benzocycloheptane-based compounds present distinct regiochemical and conformational requirements that preclude simple analog substitution. Positional isomers of brominated tetrahydrobenzo[7]annulenes (e.g., 1-bromo, 2-bromo, or exocyclic 7-bromomethyl derivatives) exhibit different steric profiles and reactivity patterns due to the specific orientation of the bromine atom relative to the fused benzene ring . Furthermore, the benzo[7]annulene scaffold itself occupies a unique conformational space distinct from indane (5-membered ring), tetralin (6-membered ring), or benzocyclooctene (8-membered ring) frameworks, as demonstrated by its application as a conformationally restricted core in GluN2B antagonist development [1]. The 7-bromo substitution pattern provides a well-defined vector for nucleophilic displacement at a secondary carbon center, enabling predictable downstream functionalization that cannot be replicated using 1-bromo or bromomethyl positional isomers .

Quantitative Differentiation of 7-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Head-to-Head Comparator Evidence


Molecular Weight and Bromine Content Comparison: 7-Bromo vs. Parent Hydrocarbon vs. 7-Bromomethyl Analog

7-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (MW 225.12 g/mol, Br content 35.5% by mass) differs from the parent hydrocarbon 6,7,8,9-tetrahydro-5H-benzo[7]annulene (MW 146.23 g/mol) and from the exocyclic 7-(bromomethyl) derivative (MW 239.15 g/mol) . The 7-bromo compound provides an additional 78.89 g/mol mass increment (+54.0%) relative to the parent hydrocarbon, enabling precise LC-MS tracking of reaction progress and product formation in multi-step synthetic sequences .

Medicinal chemistry building blocks Halogenated intermediates Physicochemical property optimization

Purity Specification and Batch-to-Batch Consistency: Vendor-Guaranteed 95% Purity with Analytical Documentation

Commercially sourced 7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene is supplied with a certified standard purity of 95% . Batch-specific quality control documentation including NMR, HPLC, and GC analytical reports is provided upon procurement, enabling direct verification of identity and purity prior to experimental use . This contrasts with custom in-house synthesis of the parent framework followed by bromination, which may yield variable purity (typically 80-92% without extensive optimization) and introduces additional characterization burden .

Quality control Reproducible synthesis Analytical chemistry standards

Reactivity Profile Differentiation: Secondary Alkyl Bromide (C₇-Br) vs. Benzylic Bromomethyl and Positional Isomers

The 7-bromo substituent in 7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene is a secondary alkyl bromide attached to the saturated seven-membered ring, whereas the 7-(bromomethyl) analog presents a primary benzylic bromide . Secondary alkyl bromides exhibit SN2 reactivity approximately 10² to 10³ slower than primary benzylic bromides under standard conditions, allowing for chemoselective transformations in polyfunctional molecules . Additionally, 1-bromo positional isomers place the bromine at a bridgehead-like position adjacent to the benzene ring, altering the stereoelectronic environment and reducing SN2 accessibility due to increased steric hindrance .

Nucleophilic substitution Synthetic methodology Functional group interconversion

Benzo[7]annulene Scaffold Conformational Restriction: Differentiating the 7-Membered Ring from Indane and Tetralin Frameworks

The benzo[7]annulene scaffold serves as a conformationally restricted core in GluN2B-selective NMDA receptor antagonists, where the seven-membered ring imposes a specific geometric constraint that distinguishes it from 5-membered indane and 6-membered tetralin frameworks [1]. Benzo[7]annulen-7-amines lacking further polar substituents demonstrated unexpectedly high GluN2B affinity, attributed to the conformational restriction enforced by the seven-membered ring geometry [2]. The 7-bromo derivative provides a direct entry point for introducing amine functionality at the C₇ position to access this privileged conformational space [3].

Conformational restriction GPCR ligands CNS drug design

Optimal Research and Procurement Scenarios for 7-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene


Medicinal Chemistry: Synthesis of Benzo[7]annulen-7-amine-Based GluN2B Antagonists

Researchers pursuing conformationally restricted GluN2B-selective NMDA receptor antagonists can employ 7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene as the direct precursor for introducing 7-amine functionality [1]. Nucleophilic displacement of the C₇ bromide with appropriate amines yields benzo[7]annulen-7-amines, a compound class demonstrating high GluN2B affinity and serving as rigid analogs of Ro 25-6981 [2]. The 95% purity specification and batch-specific analytical documentation ensure reproducible synthesis of pharmacologically evaluated lead compounds.

Chemical Biology: CCR2/CCR5 Chemokine Receptor Antagonist Development

The benzo[7]annulene scaffold is a validated core structure for dual CCR2/CCR5 receptor antagonists, with the naphthyl derivative 9h demonstrating Ki (CCR2) = 25 nM and IC₅₀ (CCR5) = 17 nM [1]. 7-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene provides a versatile intermediate for installing diverse substituents at the C₇ position via nucleophilic displacement, enabling SAR exploration around the seven-membered ring while preserving the aromatic substitution pattern on the benzene moiety [2]. This approach is particularly valuable for programs seeking to optimize receptor selectivity profiles while maintaining the conformational advantages of the seven-membered ring .

Synthetic Methodology: Late-Stage Diversification via Chemoselective SN2 Displacement

Investigators requiring a secondary alkyl bromide with moderated SN2 reactivity for chemoselective transformations in polyfunctional molecules can utilize 7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene [1]. The approximately 100-1000× slower SN2 kinetics of the secondary alkyl bromide compared to primary benzylic bromides enables selective functionalization in the presence of more reactive electrophilic centers [2]. This property is particularly advantageous for library synthesis where orthogonal reactivity handles are required for sequential diversification steps .

Analytical Method Development and Reaction Monitoring

The distinct molecular weight of 7-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (225.12 g/mol, with characteristic bromine isotope pattern) provides an unambiguous MS signature for tracking reaction progress in multi-step synthetic sequences [1]. The 78.89 g/mol mass increment relative to the parent hydrocarbon enables facile LC-MS discrimination between starting material, intermediate, and product species [2]. Additionally, the 95% purity standard with available batch-specific NMR, HPLC, and GC analytical reports provides a reliable reference standard for method calibration and validation in analytical chemistry workflows.

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